![molecular formula C12H18ClN5O2 B1397893 (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate CAS No. 906810-37-5](/img/structure/B1397893.png)
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
Overview
Description
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate, also known as (S)-methyl-3-APC, is an organochlorine compound that has been studied for its potential applications in drug synthesis and biomedical research. This compound has a unique molecular structure consisting of an amino group, a piperazine ring, and a pyrazine ring, and is a derivative of pyrazine-2-carboxylic acid. It has been studied for its potential applications in drug synthesis and biomedical research due to its ability to act as an inhibitor of the enzyme, acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is important for proper nerve and muscle function. The inhibition of AChE by (S)-methyl-3-APC may have therapeutic applications in the treatment of neurological disorders.
Scientific Research Applications
Synthesis and Application in Dyeing
Rangnekar and Dhamnaskar (1990) researched the synthesis of pyrazolo[3,4-b]pyrazines, which are structurally similar to (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate. They found these compounds have applications as disperse dyes for polyester fibers. This suggests potential applicability of the compound in textile industry dyeing processes (Rangnekar & Dhamnaskar, 1990).
Biological Activity
A study by Doležal et al. (2006) on substituted pyrazinecarboxamides, which include similar compounds, revealed their structure-activity relationships. These compounds showed significant activity against Mycobacterium tuberculosis and antifungal effects, indicating the potential biological activities of related compounds (Doležal et al., 2006).
Synthetic Utility in Pharmaceutical Chemistry
Neilsen, Broadbent, and Hennen (1987) worked on the synthesis of pyrazine derivatives, including ethyl 3-amino-5-chloro-6-phenyl-2-pyrazinecarboxylate, highlighting the synthetic utility of such compounds in pharmaceutical chemistry (Neilsen, Broadbent, & Hennen, 1987).
Antimicrobial and Anticancer Potential
A study by Zaki et al. (2020) on novel heterocycles, including pyrazolo[3,4-b]selenolo[3,2-e]pyrazine derivatives, demonstrated promising antimicrobial and anticancer activities. This implies potential medicinal applications for related pyrazine derivatives (Zaki et al., 2020).
properties
IUPAC Name |
methyl 3-amino-6-chloro-5-[(3S)-3-ethylpiperazin-1-yl]pyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-3-7-6-18(5-4-15-7)11-9(13)16-8(10(14)17-11)12(19)20-2/h7,15H,3-6H2,1-2H3,(H2,14,17)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJLBPSYCEDDR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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